molecular formula C10H12O3 B1271811 3-Ethoxy-2-methoxybenzaldehyde CAS No. 75792-34-6

3-Ethoxy-2-methoxybenzaldehyde

Cat. No. B1271811
CAS RN: 75792-34-6
M. Wt: 180.2 g/mol
InChI Key: RFFOODCKJPANTP-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methoxybenzaldehyde is a chemical compound that belongs to the class of substituted benzaldehydes, which are aromatic compounds containing a benzene ring with an aldehyde functional group and various other substituents. While the specific compound 3-Ethoxy-2-methoxybenzaldehyde is not directly studied in the provided papers, related compounds with methoxy and other substituents on the benzene ring have been investigated for their spectroscopic properties, synthesis methods, and reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of related methoxybenzaldehyde derivatives often involves multi-step reactions starting from simpler aromatic compounds or non-aromatic precursors. For instance, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from an acyclic, non-aromatic precursor in a 9-step process that included cyclization, aromatization, and selective demethylation steps . Similarly, 4-benzyloxy-2-methoxybenzaldehyde was synthesized via O-alkylation and Vilsmeier-Hack reactions, achieving a high overall yield . These methods could potentially be adapted for the synthesis of 3-Ethoxy-2-methoxybenzaldehyde by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde derivatives has been characterized using various spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy, as well as X-ray crystallography. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal system . Density functional theory (DFT) has also been used to predict the optimized geometry and vibrational frequencies of these compounds .

Chemical Reactions Analysis

Methoxybenzaldehyde derivatives participate in various chemical reactions, including electrochemical oxidation, which can lead to methoxylation or dimerization depending on the conditions . The UV-induced conformational isomerization and photochemistry of halogen- and methoxy-substituted benzaldehydes have also been studied, showing that these compounds can undergo selective photoisomerization and decarbonylation reactions . The stereoselectivity of aldol reactions with 3-nitro-2-methoxybenzaldehydes has been shown to be influenced by the amine base used, affecting the diastereoselection of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives are influenced by their molecular structure and substituents. Spectroscopic studies provide insights into the electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP), which are important for understanding the reactivity of these compounds . The presence of different substituents can also affect the melting point, solubility, and stability of the compounds, as well as their spectroscopic signatures .

Scientific Research Applications

1. Catalytic Applications

Ghorbanloo and Alamooti (2017) discuss the use of a complex derived from a similar compound, 2-hydroxy-3-methoxybenzaldehyde, in catalysis. This material acts as a catalyst for the oxidation of primary alcohols and hydrocarbons, indicating potential applications of 3-Ethoxy-2-methoxybenzaldehyde in similar catalytic processes (Ghorbanloo & Alamooti, 2017).

2. Vibrational Dynamics Studies

Ribeiro-Claro et al. (2021) explored the vibrational dynamics of similar compounds, including 4-ethoxybenzaldehyde, through INS spectroscopy and periodic DFT calculations. This research suggests that 3-Ethoxy-2-methoxybenzaldehyde could be used in studies of molecular structure and dynamics (Ribeiro-Claro et al., 2021).

3. Thermophysical Properties

The study of thermophysical properties of similar aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, by Temprado et al. (2008) suggests that 3-Ethoxy-2-methoxybenzaldehyde could be relevant in examining properties like fusion temperatures, enthalpies, and heat capacities (Temprado et al., 2008).

4. Magnetic Interaction in Materials Science

A study by Ge et al. (2018) on dinuclear dysprosium(III) complexes involving 3-ethoxy-2-hydroxybenzaldehyde indicates potential for 3-Ethoxy-2-methoxybenzaldehyde in the development of materials with specific magnetic properties (Ge et al., 2018).

5. Biosynthesis and Medicinal Properties

Kundu and Mitra (2016) discuss the biosynthesis and medicinal properties of methoxybenzaldehydes, suggesting that 3-Ethoxy-2-methoxybenzaldehyde could have similar significance in pharmaceutical research (Kundu & Mitra, 2016).

6. Synthetic Applications

Research by Takjoo et al. (2013) on compounds derived from 3-methoxy-2-hydroxybenzaldehyde suggests potential synthetic applications for 3-Ethoxy-2-methoxybenzaldehyde in the synthesis of complex organic molecules (Takjoo et al., 2013).

Safety And Hazards

While specific safety and hazard data for 3-Ethoxy-2-methoxybenzaldehyde is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, not getting the chemical in eyes or on skin, and ensuring adequate ventilation .

properties

IUPAC Name

3-ethoxy-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOODCKJPANTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368572
Record name 3-ethoxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-methoxybenzaldehyde

CAS RN

75792-34-6
Record name 3-ethoxy-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxy-2-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 3-ethoxysalicylaldehyde (1.00 g, 6.02 mmol) and potassium carbonate (3.33 g, 24.1 mmol) in N,N-dimethylformamide (10 mL) was added dimethyl sulfate (0.91 g, 7.22 mmol), and the mixture was stirred at 60° C. for 5 hours. The reaction mixture was diluted with ethyl acetate, filtered, and the filtrate was washed with water, and then concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane/ethyl acetate=7:3) to give the title compound (1.10 g, yield 99%) as an oily matter.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Hazama, H Irie, T Mizutani, T Shingu… - Journal of the …, 1968 - pubs.rsc.org
A stepwise synthesis of (±)-lycoramine, an alkaloid of the Amaryllidaceae, has been achieved by initial construction of rings A and B followed by formation of ring C, and finally …
Number of citations: 16 pubs.rsc.org

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